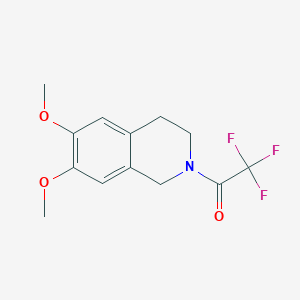
6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities.
作用機序
The mechanism of action of 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. It may also modulate the immune system and enhance the body's natural defenses against cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline can affect various biochemical and physiological processes in the body. It has been shown to reduce oxidative stress, which is known to contribute to the development of various diseases. It may also modulate the activity of certain signaling pathways involved in inflammation and cancer progression.
実験室実験の利点と制限
One of the major advantages of using 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its high potency. This compound has been shown to be effective at relatively low concentrations, making it a cost-effective option for researchers. Additionally, its relatively simple synthesis method and availability make it a convenient option for lab experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline. One area of research is its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage and improve cognitive function in animal models.
Another area of research is its potential as an anti-viral agent. Studies have shown that this compound can inhibit the replication of certain viruses, including the herpes simplex virus.
Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. This may involve studying its effects on various signaling pathways and biochemical processes in the body.
合成法
The synthesis of 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 1,2,3,4-tetrahydroisoquinoline with trifluoroacetic anhydride in the presence of a catalyst. This reaction leads to the formation of the desired compound, which can then be purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another area of research is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
特性
製品名 |
6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline |
|---|---|
分子式 |
C13H14F3NO3 |
分子量 |
289.25 g/mol |
IUPAC名 |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H14F3NO3/c1-19-10-5-8-3-4-17(12(18)13(14,15)16)7-9(8)6-11(10)20-2/h5-6H,3-4,7H2,1-2H3 |
InChIキー |
HWUAOACPIMVSJN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C(F)(F)F)OC |
正規SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)

![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)

![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)


![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)



![3-(4-chlorophenyl)-6-{[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]methyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B303239.png)

![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)